molecular formula C13H24N2O2 B13329428 tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13329428
M. Wt: 240.34 g/mol
InChI Key: JOLHQICFIFKJQI-SNVBAGLBSA-N
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Description

tert-Butyl (S)-5-methyl-2,7-diazaspiro[35]nonane-2-carboxylate is a complex organic compound with the molecular formula C12H22N2O2 It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for sigma receptors, modulating their activity and influencing various biological processes. The compound’s spirocyclic structure allows it to interact with multiple binding sites, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness

tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate stands out due to its specific stereochemistry and the presence of a methyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-14-6-5-13(10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

JOLHQICFIFKJQI-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CNCCC12CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CNCCC12CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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